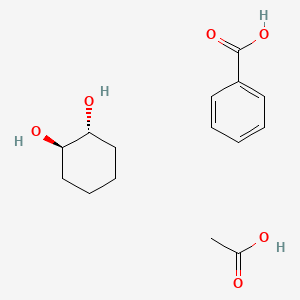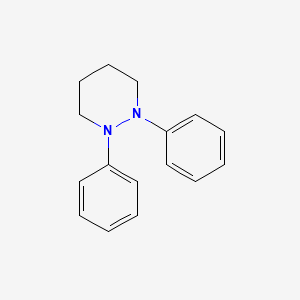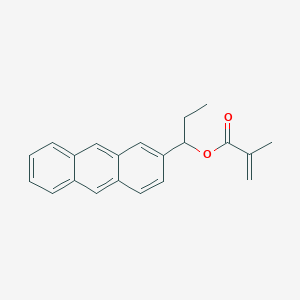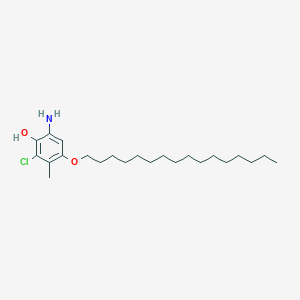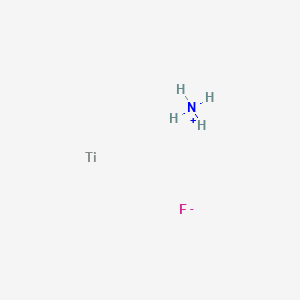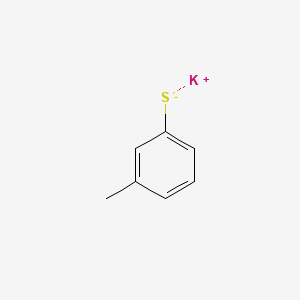
Octa-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-2,5-diene: is an organic compound with the molecular formula C8H14 It is a diene, meaning it contains two double bonds The structure of this compound consists of a chain of eight carbon atoms with double bonds located at the second and fifth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Benzobicyclo[2.2.2]octa-2,5-diene Derivatives: This method involves the high-temperature bromination of benzobicyclo[2.2.2]this compound derivatives to produce di-, tri-, and tetrabromobenzobarrelenes.
Cycloaddition Reactions: this compound can be synthesized through cycloaddition reactions involving dienes and dienophiles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions and subsequent purification steps to obtain the desired compound in high yields. The specific conditions and reagents used may vary depending on the desired purity and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octa-2,5-diene can undergo oxidation reactions to form various oxygenated products.
Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products:
Oxidation: Products may include alcohols, ketones, and carboxylic acids.
Reduction: The major product is typically a saturated hydrocarbon.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications due to their unique structural properties.
Industry:
Polymer Production: this compound is used in the production of polymers with specific properties, such as increased flexibility and strength.
Wirkmechanismus
The mechanism of action of octa-2,5-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in cycloaddition reactions, the double bonds participate in the formation of new sigma bonds, resulting in the creation of cyclic structures . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]octa-2,5-diene: This compound has a similar structure but with a bicyclic framework.
Bicyclo[3.3.1]nona-2,6-diene: Another similar compound with a different bicyclic structure.
Uniqueness: this compound is unique due to its linear structure and the specific positioning of its double bonds. This configuration allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
63216-69-3 |
|---|---|
Molekularformel |
C8H14 |
Molekulargewicht |
110.20 g/mol |
IUPAC-Name |
octa-2,5-diene |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5-6,8H,4,7H2,1-2H3 |
InChI-Schlüssel |
GDDAJHJRAKOILH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


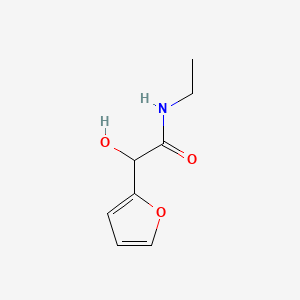
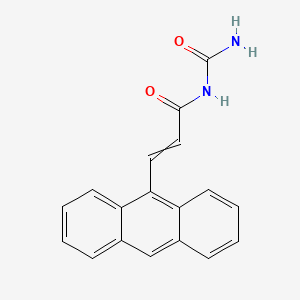


![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
